

Hydroxyanigorufone CAS number and chemical identifiers

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Hydroxyanigorufone: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of **Hydroxyanigorufone**, a phenylphenalenone natural product. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties and biological activities of this compound. This document summarizes key chemical identifiers, and available information on its synthesis, isolation, and biological functions, presenting data in a structured format for ease of reference.

Chemical Identity and Properties

Hydroxyanigorufone, a secondary metabolite found in plants of the Musaceae family, such as the banana (Musa acuminata), has garnered interest for its potential biological activities.[1][2] The key chemical identifiers and properties of this compound are summarized in the table below.



Identifier	Value	Reference(s)
CAS Number	56252-02-9	[3][4][5]
IUPAC Name	2-hydroxy-9-(4- hydroxyphenyl)-1H-phenalen- 1-one	[1][3]
Chemical Formula	C19H12O3	[1][2][4]
Molecular Weight	288.30 g/mol	[1][2]
SMILES	O=C1C(O)=CC2=C3C1=C(C4 =CC=C(O)C=C4)C=CC3=CC= C2	[3][6]
InChI Key	HTELDEYOMOTOBI- UHFFFAOYSA-N	[1][3][6]

Synthesis and Isolation Chemical Synthesis

While a complete, detailed total synthesis of **Hydroxyanigorufone** (2-hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one) is not extensively documented in readily available literature, synthetic strategies for the core phenylphenalenone scaffold and related derivatives have been reported. One approach involves a multi-step synthesis starting from 2-methoxynaphthalene to construct a related isomer, 2-hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one.[7] A general strategy for synthesizing phenylphenalenone analogues has also been described, which utilizes a Grignard reaction followed by an oxidation step.[1] These methodologies may serve as a foundation for developing a targeted synthesis of **Hydroxyanigorufone**.

Isolation from Natural Sources

Hydroxyanigorufone can be isolated from plant sources, notably from banana (Musa acuminata) peels and rhizomes.[1][2] A general protocol for its extraction and purification involves the following steps:

• Extraction: The plant material is typically extracted with a polar solvent such as methanol.



- Liquid-Liquid Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between methanol and diethyl ether, to separate compounds based on their polarity.
- Chromatographic Purification: The fraction containing Hydroxyanigorufone is further purified using chromatographic techniques. This may include column chromatography followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

Biological Activity and Potential Signaling Pathways

Hydroxyanigorufone is recognized as a phytoalexin, playing a role in the defense mechanisms of plants against pathogens.[5] Its biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, are areas of active research.

Antimicrobial Activity

As a phytoalexin, **Hydroxyanigorufone** exhibits antifungal properties. Plant extracts containing phenylphenalenones have shown activity against Colletotrichum musae, the fungal pathogen responsible for anthracnose disease in bananas.[8][9]

Experimental Protocol: Antifungal Susceptibility Testing (General)

A common method to assess antifungal activity is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).

- Inoculum Preparation: A standardized suspension of the fungal spores is prepared in a suitable broth medium.
- Serial Dilution: The test compound (**Hydroxyanigorufone**) is serially diluted in the broth medium in a microtiter plate.
- Inoculation: Each well is inoculated with the fungal spore suspension.
- Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow fungal growth.



- MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
- MFC Determination: An aliquot from the wells showing no growth is sub-cultured on an agar plate. The MFC is the lowest concentration at which no fungal growth is observed on the agar plate.

Anti-inflammatory Activity

Flavonoids and related phenolic compounds often possess anti-inflammatory properties. While specific studies on **Hydroxyanigorufone** are limited, the general class of flavones has been shown to exert anti-inflammatory effects, potentially through the modulation of key signaling pathways.[10][11]

Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

This assay provides a preliminary indication of anti-inflammatory activity by measuring the inhibition of protein denaturation.

- Reaction Mixture: A reaction mixture is prepared containing the test compound, egg albumin, and a phosphate-buffered saline (pH 6.4).
- Incubation: The mixture is incubated at a temperature that induces protein denaturation.
- Absorbance Measurement: The turbidity of the solution, which correlates with the extent of protein denaturation, is measured spectrophotometrically.
- Inhibition Calculation: The percentage inhibition of denaturation by the test compound is calculated relative to a control without the compound.

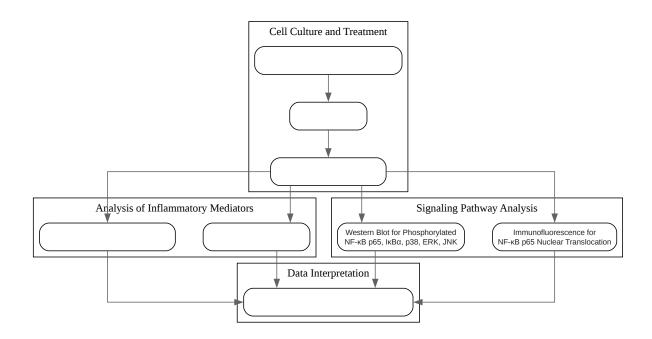
Potential Modulation of Signaling Pathways

The anti-inflammatory effects of many natural compounds are attributed to their ability to modulate intracellular signaling cascades, such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in regulating the expression of pro-inflammatory mediators.[12][13] Although direct evidence for **Hydroxyanigorufone**'s impact on these pathways is yet to be established, its structural



similarity to other bioactive flavonoids suggests it may exert its effects through similar mechanisms.

Experimental Workflow: Investigating NF-kB and MAPK Pathway Modulation



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